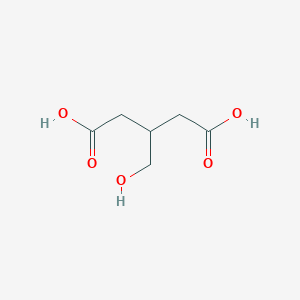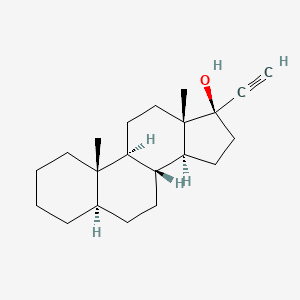
3-(Hydroxy-methyl)-pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxy-methyl)-pentanedioic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-methylglutaric acid using appropriate oxidizing agents. Another method includes the reaction of glutaric anhydride with formaldehyde under basic conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalysts to enhance reaction efficiency and yield. The final product is then purified through crystallization or distillation techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: 3-(Hydroxy-methyl)-pentanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-carboxy-pentanedioic acid.
Reduction: The compound can be reduced to form 3-(hydroxymethyl)-pentanediol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 3-carboxy-pentanedioic acid
Reduction: 3-(hydroxymethyl)-pentanediol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-(Hydroxy-methyl)-pentanedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 3-(Hydroxy-methyl)-pentanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an intermediate in metabolic pathways, influencing the synthesis and degradation of various biomolecules. The hydroxymethyl group allows for versatile chemical modifications, enabling the compound to participate in a wide range of biochemical reactions.
相似化合物的比较
Glutaric Acid: A dicarboxylic acid with a similar structure but lacking the hydroxymethyl group.
3-Methylglutaric Acid: Similar to 3-(Hydroxy-methyl)-pentanedioic acid but without the hydroxyl group.
Adipic Acid: Another dicarboxylic acid with a longer carbon chain.
Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and two carboxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
121152-92-9 |
|---|---|
分子式 |
C6H10O5 |
分子量 |
162.14 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O5/c7-3-4(1-5(8)9)2-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11) |
InChI 键 |
IEPDKRIDROAXQP-UHFFFAOYSA-N |
SMILES |
C(C(CC(=O)O)CO)C(=O)O |
规范 SMILES |
C(C(CC(=O)O)CO)C(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(12bR)-10-bromo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B1247538.png)




![(2E)-3-Methyl-5-[(1R,3S)-2,2-dimethyl-3-hydroxy-6-methylenecyclohexyl]-2-pentene-1-ol](/img/structure/B1247546.png)






